molecular formula C13H11ClN2O4 B8387372 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

Cat. No. B8387372
M. Wt: 294.69 g/mol
InChI Key: JLBVXVNAGBQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C13H11ClN2O4/c1-18-11-6-12(19-2)16-13(15-11)20-10-5-3-4-9(14)8(10)7-17/h3-7H,1-2H3

InChI Key

JLBVXVNAGBQKAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a solution of 2.0 grams (0.013 mole) of 6-chlorosalicylaldehyde in 10 mL of dimethylformamide was stirred, and 1.94 grams (0.0141 mole) of potassium carbonate was added. The reaction mixture was then stirred for 10 minutes, and a solution of 2.6 grams (0.013 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared in Steps A-C) in 15 mL of dimethylformamide was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was warmed to 60° C. where it was stirred for 18 hours. The reaction mixture was poured into 150 mL of water, cooled, and the pH was adjusted to 12 with aqueous 50% sodium hydroxide, with stirring. The mixture was stirred for 15 minutes, and the resultant solid was collected by filtration to yield 1.62 grams of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde. The nmr spectrum was consistent with the proposed structure. The reaction was repeated several times.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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